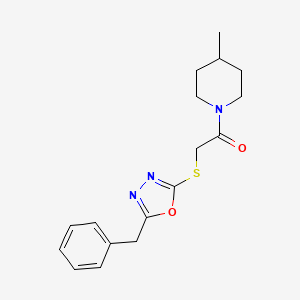

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

描述

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of oxadiazole derivatives

属性

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-13-7-9-20(10-8-13)16(21)12-23-17-19-18-15(22-17)11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRNWKJTIYCWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Fischer Esterification of 2-Phenylacetic Acid

The synthesis begins with the esterification of 2-phenylacetic acid using ethanol in the presence of concentrated sulfuric acid as a catalyst. This step yields ethyl 2-phenylacetate with typical conversions exceeding 90% under reflux conditions (70–80°C, 6–8 hours). The ester serves as a stable intermediate for subsequent hydrazide formation.

Hydrazide Formation

Ethyl 2-phenylacetate reacts with hydrazine hydrate in ethanol under reflux (12–16 hours), producing 2-phenylacetohydrazide in 85–92% yield. Excess hydrazine ensures complete conversion, while recrystallization from ethanol enhances purity.

Cyclization with Carbon Disulfide

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in an alkaline medium (e.g., potassium hydroxide in ethanol). This exothermic reaction forms 5-benzyl-1,3,4-oxadiazole-2-thiol via intramolecular dehydration and sulfur incorporation. Key parameters include:

- Temperature : 0–5°C initial cooling to prevent side reactions, followed by gradual warming to 25°C.

- Reaction Time : 4–6 hours for complete ring closure.

- Yield : 78–84% after precipitation and filtration.

Characterization Data :

- FT-IR : C═S stretch at 1270–1220 cm⁻¹, −SH stretch at 2550–2450 cm⁻¹.

- ¹H NMR (DMSO-d₆) : δ 13.2 (s, 1H, −SH), 7.35–7.25 (m, 5H, Ar−H), 3.85 (s, 2H, −CH₂−).

Synthesis of 1-(4-Methylpiperidin-1-yl)Ethanone

Preparation of 4-Methylpiperidine

4-Methylpiperidine is synthesized via transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid) using formaldehyde under palladium-on-carbon catalysis. This method avoids gaseous H₂, operating at ambient pressure and 90–95°C for 8–12 hours. The resulting 1-methylpiperidine-4-carboxylic acid is isolated as a hydrochloride salt (yield: 88–93%).

Acylation with Bromoacetyl Bromide

The hydrochloride salt is neutralized with aqueous sodium bicarbonate and reacted with bromoacetyl bromide in dichloromethane at 0–5°C. Triethylamine acts as a base, scavenging HBr to drive the reaction toward 1-(4-methylpiperidin-1-yl)ethanone formation. Key considerations include:

- Molar Ratio : 1:1.2 (piperidine:bromoacetyl bromide) to minimize diacylation.

- Yield : 76–82% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data :

Thioether Coupling Reaction

The final step involves nucleophilic substitution between 5-benzyl-1,3,4-oxadiazole-2-thiol and 1-(4-methylpiperidin-1-yl)ethanone. This reaction is conducted in anhydrous DMF using potassium carbonate (K₂CO₃) as a base to deprotonate the thiol group.

Optimized Conditions :

- Solvent : Dimethylformamide (DMF) for enhanced solubility of both reactants.

- Temperature : 40–50°C for 8–12 hours to balance reaction rate and byproduct suppression.

- Molar Ratio : 1:1.1 (oxadiazole-thiol:ethanone derivative) to ensure complete conversion.

- Yield : 68–74% after recrystallization from ethanol.

Mechanistic Insight :

The thiolate ion attacks the electrophilic carbonyl carbon of the ethanone derivative, displacing bromide and forming the thioether bond. Steric hindrance from the 4-methylpiperidine group necessitates elevated temperatures to overcome kinetic barriers.

Analytical Validation and Purity Assessment

Spectroscopic Confirmation

- FT-IR : Absence of −SH stretch (2550–2450 cm⁻¹) confirms thioether formation. Presence of C=O at 1680–1650 cm⁻¹ and C−N at 1250–1200 cm⁻¹ validates the structure.

- ¹H NMR (CDCl₃) : δ 7.40–7.28 (m, 5H, Ar−H), 4.15 (s, 2H, −CH₂−S−), 3.60–3.45 (m, 4H, piperidine −N−CH₂−), 2.80 (m, 1H, piperidine C-4), 1.40 (d, 3H, −CH₃).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Retention time: 12.4 minutes.

Challenges and Mitigation Strategies

Oxadiazole Ring Stability

The 1,3,4-oxadiazole ring is prone to hydrolytic cleavage under acidic conditions. Mitigation involves strict pH control (neutral to slightly basic) during synthesis and storage under nitrogen.

Thiol Oxidation

Exposure to atmospheric oxygen can oxidize the thiol intermediate to disulfide. Conducting reactions under inert atmosphere (N₂ or Ar) and using antioxidants (e.g., BHT) minimizes this side reaction.

Piperidine Acylation Selectivity

Competing N- and O-acylation in the ethanone derivative is avoided by employing bulky bases (e.g., DBU) that favor N-acylation.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thioether linkage.

Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl group in the ethanone moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or piperidine positions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of oxadiazole derivatives. The presence of the thioether group enhances the compound's ability to disrupt bacterial membranes, making it a candidate for developing new antibiotics .

Neuroprotective Effects

Compounds containing piperidine structures have been studied for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of oxadiazole derivatives demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed that these compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

作用机制

The mechanism of action of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone would depend on its specific biological target. Generally, oxadiazole derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling, metabolism, or structural integrity.

相似化合物的比较

Similar Compounds

- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

- 2-((5-Benzyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone lies in its specific structural features, such as the benzyl group on the oxadiazole ring and the thioether linkage, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

生物活性

The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 298.39 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its pharmacological properties, and a thioether linkage that enhances its biological activity.

1. Anticholinesterase Activity

One of the most notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have demonstrated that compounds with similar oxadiazole structures exhibit potent AChE inhibitory activity. For instance, compounds containing a piperidine moiety have shown effective inhibition against AChE with IC50 values ranging from 0.052 μM to 0.907 μM .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| SD-6 | 0.907 ± 0.011 | 1.085 ± 0.035 |

| SD-1 | ≤0.052 | >10 |

| SD-2 | ≤0.052 | >10 |

2. Neuroprotective Effects

Research indicates that derivatives of oxadiazole compounds can ameliorate cognitive deficits in animal models of Alzheimer's disease (AD). For example, a study using scopolamine-induced rats showed that treatment with related compounds improved memory functions significantly, as measured by behavioral tests such as the Y-maze and Morris water maze test .

3. Antimicrobial Activity

Compounds similar to this compound have exhibited antimicrobial properties against various pathogens. For instance, studies on thiadiazole derivatives have shown effective inhibition against Staphylococcus aureus and Candida albicans using disk diffusion methods .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cholinesterases : The oxadiazole ring interacts with the active site of AChE and BChE enzymes, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative conditions.

- Neuroprotective Mechanisms : The compound's ability to modulate neurotransmitter levels may contribute to its neuroprotective effects by preventing neuronal cell death in models of oxidative stress.

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Cognitive Improvement in AD Models : In a study involving rats treated with amyloid-beta (Aβ), administration of related oxadiazole compounds resulted in significant improvements in cognitive performance compared to control groups .

- Antimicrobial Efficacy : A series of experiments demonstrated that thiadiazole derivatives exhibited significant antimicrobial activity against clinically relevant strains, suggesting potential use as novel antimicrobial agents .

常见问题

Basic: What are the recommended synthetic routes for 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone, and how can reaction yields be optimized?

Answer:

Synthesis typically involves multi-step protocols, including nucleophilic substitution and heterocyclic ring formation. A common approach is:

Thiadiazole ring formation : React benzyl-substituted precursors with thiourea derivatives under acidic conditions.

Coupling reactions : Use alkylation or acylation to attach the 4-methylpiperidine moiety to the oxadiazole-thiol intermediate.

Catalytic optimization : Employ palladium-based catalysts for cross-coupling steps to enhance regioselectivity and yield .

Yield optimization strategies :

- Monitor reaction progress via HPLC to isolate intermediates .

- Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to minimize side products .

Basic: How is the structural integrity of this compound verified post-synthesis?

Answer:

Structural validation requires a combination of spectroscopic and chromatographic techniques :

- NMR spectroscopy : Analyze H and C spectra to confirm substituent positions (e.g., benzyl group integration at δ 7.2–7.4 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., [M+H]+ peak at expected m/z) .

- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

Discrepancies often arise from assay-specific variables. Mitigation strategies include:

- Dose-response standardization : Use a fixed concentration range (e.g., 1–100 μM) to normalize IC50 comparisons .

- Control for metabolic interference : Include liver microsome stability tests to assess compound degradation .

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to confirm target specificity .

Advanced: What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Answer:

In silico approaches are critical for mechanistic studies:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases). Focus on key residues (e.g., hydrogen bonds with the oxadiazole sulfur) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR modeling : Train models on analogs with similar substituents (e.g., benzyl vs. 4-methoxybenzyl groups) to predict activity trends .

Basic: What analytical techniques are suitable for monitoring degradation products during stability studies?

Answer:

- HPLC-DAD : Track degradation kinetics under accelerated conditions (40°C/75% RH), comparing retention times with synthetic standards .

- LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the thioether bond) via fragmentation patterns .

- TGA/DSC : Assess thermal stability by detecting decomposition events (e.g., exothermic peaks above 200°C) .

Advanced: How can researchers design analogs to improve metabolic stability without compromising potency?

Answer:

Rational analog design strategies include:

- Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-thiadiazole to enhance metabolic resistance .

- Piperidine modification : Introduce fluorine at the 4-methyl position to block cytochrome P450 oxidation .

- Prodrug approaches : Mask the thiol group with acetylated pro-moieties to improve oral bioavailability .

Basic: What are the critical parameters for reproducing spectral data (e.g., NMR) across laboratories?

Answer:

Ensure consistency via:

- Solvent standardization : Use deuterated DMSO-d6 for H NMR to avoid solvent shift variability .

- Internal calibration : Add TMS (tetramethylsilane) at 0.0 ppm for chemical shift alignment .

- Temperature control : Maintain 25°C during acquisition to prevent signal splitting from conformational changes .

Advanced: How should conflicting reactivity data (e.g., unexpected byproducts) be troubleshootched in scaled-up syntheses?

Answer:

- Mechanistic investigation : Use LC-MS to identify byproducts (e.g., dimerization via sulfur oxidation) .

- Reaction profiling : Vary stoichiometry (e.g., 1.2–2.0 eq. of alkylating agent) to suppress side reactions .

- In situ FTIR : Monitor reactive intermediates (e.g., thiocyanate peaks at 2100 cm⁻¹) to optimize stepwise additions .

Basic: Which in vitro assays are most relevant for preliminary evaluation of antimicrobial activity?

Answer:

- MIC determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assess bactericidal effects over 24 hours at 2× MIC .

- Synergy testing : Combine with β-lactams to evaluate potentiation effects via checkerboard assays .

Advanced: What strategies address low solubility in aqueous buffers during biological testing?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility .

- pH adjustment : Prepare stock solutions in phosphate buffer (pH 7.4) for ionizable groups .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve dispersion and cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。